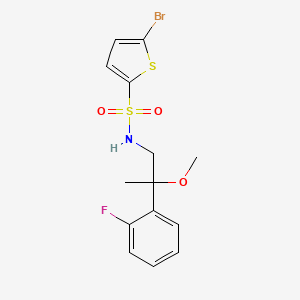

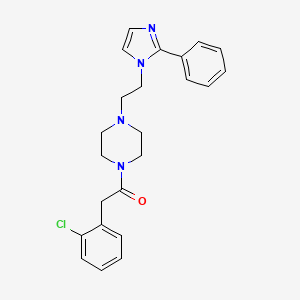

![molecular formula C19H15N3O3 B2815552 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one CAS No. 478042-31-8](/img/structure/B2815552.png)

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Vue d'ensemble

Description

The compound “2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one” is a nitrogen-containing heterocyclic organic compound . It has a molecular weight of 333.35 and its IUPAC name is 2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one .

Synthesis Analysis

A transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines has been developed from 2-nitrobenzyl alcohol and benzylamine . Mechanistic investigations disclosed the involvement of a key intramolecular redox reaction, followed by condensation, azo isomerization to hydrazone, cyclization, and aromatization to form the desired products .Molecular Structure Analysis

The molecule contains a total of 43 bonds. There are 28 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 5 double bonds, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 nitro group (aromatic), and 1 hydrazone .Chemical Reactions Analysis

The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium. Reaction via hydrated nitroso compounds formed by proton transfer prevails in aprotic solvents and in aqueous acid and base .Physical And Chemical Properties Analysis

The compound is a solid in physical form . More detailed physical and chemical properties are not available in the current search results.Applications De Recherche Scientifique

Rhodium-Catalyzed Synthesis of Polycyclic Heteroaromatic Compounds

The construction of a novel class of indazolo[2,1-a]cinnolin-7-ium and diazabenzofluoranthenium salts was achieved using Rh(III)-catalyzed C–H activation/annulation reactions . This process involved the reaction of 2-phenyl-2H-indazole with internal alkynes, resulting in structurally important polycyclic heteroaromatic compounds (PHAs) . These PHAs exhibit potential fluorescence properties and have implications in various fields, including materials science and drug discovery.

Mitochondrial Staining Applications for Cancer Cell Line Investigation

Among the synthesized cinnolinium/fluoranthenium salts, compound 5i was specifically targeted for mitochondrial staining . Researchers used it to investigate cancer cell lines. The fluorescence properties of these salts make them valuable tools for organelle-specific staining, aiding in cellular imaging and cancer research .

In Situ Activation of Benzyl Alcohols

The compound’s benzyl moiety can be activated in situ using reagents like XtalFluor-E . This activation leads to the formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzylation . Such transformations have applications in synthetic chemistry and the development of new organic reactions .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c23-18-11-15-9-8-14-5-1-2-7-17(14)19(15)20-21(18)12-13-4-3-6-16(10-13)22(24)25/h1-7,10-11H,8-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLBJZZYUKMQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320017 | |

| Record name | 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819355 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-nitrobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one | |

CAS RN |

478042-31-8 | |

| Record name | 2-[(3-nitrophenyl)methyl]-5,6-dihydrobenzo[h]cinnolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenyl)methyl]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2815469.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2815472.png)

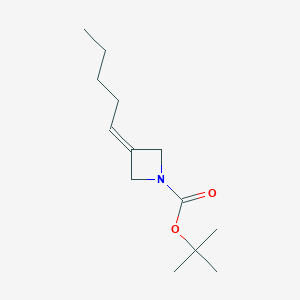

![Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B2815475.png)

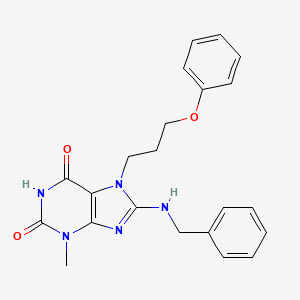

![Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2815478.png)

![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)

![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]but-2-ynamide](/img/structure/B2815485.png)